Enhanced Lipophilicity (XLogP3) vs. Unprotected Estrone Glucuronide
Estrone β-D-Glucuronide Triacetate Methyl Ester (target) exhibits a computed XLogP3 value of 3.1 [1], which is approximately 1.9 times greater than that of its closest unprotected analog, Estrone β-D-Glucuronide (comparator), which has a computed XLogP3 of 1.6 [2]. This quantitative difference confirms the compound's significantly increased preference for organic phases.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Estrone β-D-Glucuronide (CAS 2479-90-5): 1.6 |
| Quantified Difference | 1.9x increase in XLogP3 value |
| Conditions | Computed by XLogP3 3.0 method (PubChem) |
Why This Matters
This 1.9-fold increase in lipophilicity dictates the compound's utility in organic synthesis and reversed-phase chromatography, where it will exhibit significantly longer retention times and higher solubility in non-polar solvents, making it unsuitable for aqueous-based biological assays where the native glucuronide is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 169440030, Estrone Beta-D-Glucuronide Triacetate Methyl Ester. Retrieved April 20, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 115255, Estrone 3-glucuronide. Retrieved April 20, 2026. View Source
